molecular formula C10H17NO2 B1199237 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 24306-54-5

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1199237
CAS No.: 24306-54-5
M. Wt: 183.25 g/mol
InChI Key: PKWPJBDFDHJNER-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[222]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H17NO2 It is characterized by a bicyclo[222]octane core structure with an aminomethyl group at the 4-position and a carboxylic acid group at the 1-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as carboxylases and aminotransferases. The interactions between this compound and these enzymes are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of the enzymes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the natural substrate and occupying the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as aminotransferases and carboxylases, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of this compound can also influence the levels of other metabolites by modulating enzyme activity and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as its interactions with biomolecules are dependent on its presence in specific cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the desulfurization of the bisethylenethioketal of an ester of bicyclo[2.2.2]octa-2,5-dione-1,4-dicarboxylic acid. This process forms a bicyclo[2.2.2]octane-1,4-dicarboxylic ester, which is then partially hydrolyzed .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the bicyclic structure.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Uniqueness

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bicyclic core and functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWPJBDFDHJNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179044
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-54-5
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Q & A

Q1: How does AMBOC interact with the human plasminogen kringle 4 domain?

A1: The study utilized nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of various ligands, including AMBOC, to the human plasminogen kringle 4 domain []. The research found that AMBOC interacts with the kringle 4 lysine-binding site. Specifically, the aromatic rings of amino acid residues Trp62, Phe64, and Trp72, particularly Trp72, are in close proximity to AMBOC, indicating hydrophobic interactions between the ligand and the binding site. While AMBOC possesses a carboxylate function, the study primarily focused on the role of aromatic residues in the binding interaction and did not elaborate on the specific contribution of the carboxylate group for this particular ligand.

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